REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])=[CH2:8].FF>C(=O)([O-])O.[Na+]>[C:1]([O:6][CH:7]([O:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH3:8])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:3.4|
|
Name
|
|
Quantity
|
8.61 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCC(C)C
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
while stirring the mixed solution by the stirring piece with the use of a magnetic stirrer
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixed solution inside the flask was heated for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
was controlled to 60° C.
|
Type
|
ADDITION
|
Details
|
The resulting mixed solution
|
Type
|
WAIT
|
Details
|
was left still
|
Type
|
CUSTOM
|
Details
|
separated into an organic phase
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
FILTRATION
|
Details
|
moisture content, and then, filtrated
|
Type
|
CONCENTRATION
|
Details
|
The thus-obtained filtrate was concentrated under the conditions of a temperature of 40° C.
|
Type
|
CUSTOM
|
Details
|
a pressure of 30 hPa by a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |